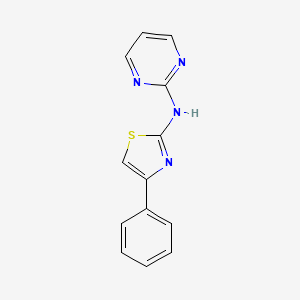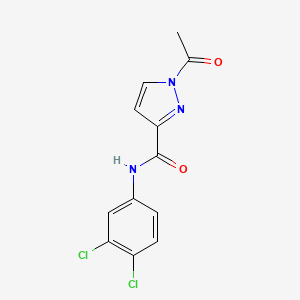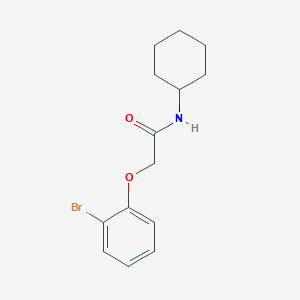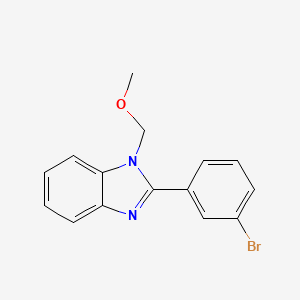
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine, also known as PTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries. PTA is a heterocyclic compound that contains both pyrimidine and thiazole rings, making it a versatile molecule with unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine is complex and not fully understood. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can interact with various enzymes and proteins in the body, including DNA topoisomerases and histone deacetylases. These interactions can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects on the body. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antioxidant properties, which may help to reduce oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its versatility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be used in a variety of assays, including cell viability assays and enzyme inhibition assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has a low toxicity profile, making it a safe compound to work with in the laboratory.
One limitation of using N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine in lab experiments is its solubility. N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has low solubility in water, which can make it difficult to work with in certain assays. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be expensive to synthesize, which may limit its use in certain research projects.
Future Directions
There are numerous future directions for research involving N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. One area of research could focus on the development of new anticancer therapies based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine. Additionally, research could focus on the development of new antibiotics based on N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine's antimicrobial properties. Finally, research could focus on the development of new methods for synthesizing N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine that are more cost-effective and environmentally friendly.
Synthesis Methods
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can be achieved through a variety of methods, including the reaction of 2-aminopyrimidine with 4-bromoacetophenone, followed by cyclization with thiourea. Another method involves the reaction of 2-aminopyrimidine with 4-bromobenzaldehyde, followed by cyclization with thiourea. These methods have been optimized to achieve high yields of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine with minimal impurities.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been the subject of numerous scientific studies due to its potential applications in the medical and pharmaceutical industries. One area of research has focused on the use of N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine as an anticancer agent. Studies have shown that N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins. Additionally, N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidinamine has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-phenyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-2-5-10(6-3-1)11-9-18-13(16-11)17-12-14-7-4-8-15-12/h1-9H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLLSOIFCVZTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-N-(pyrimidin-2-yl)thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)


![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(dimethylamino)-N-methyl-2-(2-methylphenyl)acetamide](/img/structure/B5688507.png)

![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![8-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5688550.png)